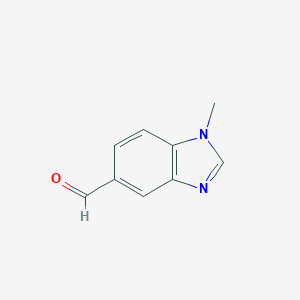

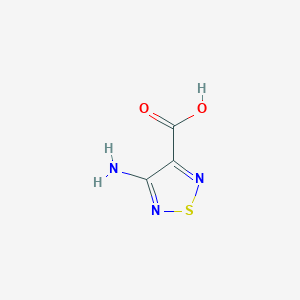

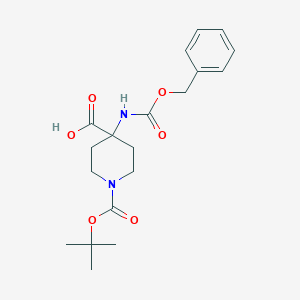

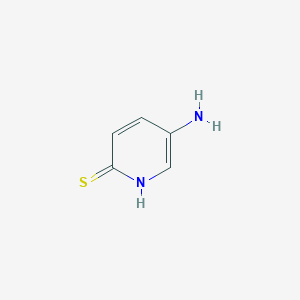

![molecular formula C17H21ClN2O4 B112484 1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 332187-61-8](/img/structure/B112484.png)

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzoxazine derivatives can be achieved through various methods. One approach involves the reaction of o-(cyclopent-1-en-1-yl)aniline with N-Boc-protected amino acids, followed by removal of the protecting group and heterocyclization by the action of dry hydrogen chloride in methylene chloride .

Molecular Structure Analysis

The structure of the synthesized compounds can be confirmed by 1H and 13C NMR spectra (including COSY, HSQC, and HMBC experiments). For instance, the 13C NMR spectrum of a similar compound showed signals at δC 60.2 (C 1″), 88.7 (C 4), and 163.9 ppm (C 2). The 1″-H proton resonated at δ 3.22 ppm (3J1″,2″ = 5.0 Hz) in the 1H NMR spectrum .

Chemical Reactions Analysis

Reactions of 3-Z-aroylmethylene-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-ones with oxalyl chloride afford 3-aroyl-8-chloro-1,2-dihydro-4H-pyrrolo[2,1-c][1,4]benzoxazine-1,2,4-triones and Z-3-(2-aryl-2-chlorovinyl)-6-chloro-2H-1,4-benzoxazine-2-ones .

Applications De Recherche Scientifique

Arylpiperazine Derivatives

Arylpiperazine derivatives have clinical applications mainly in treating depression, psychosis, or anxiety. They undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, and have various effects on serotonin receptor-related effects. Their metabolites distribute extensively in tissues, including the brain, indicating their potential for central nervous system (CNS) applications (Caccia, 2007).

Benzoxazinoids

Benzoxazinoids are specialized metabolites with roles in plant defense against biological threats and have potential as antimicrobial scaffolds. They have been explored for their antimicrobial activity, suggesting their utility in designing new antimicrobial compounds with potent activity against pathogens (de Bruijn, Gruppen, & Vincken, 2018).

Benzoxazine Compounds

Benzoxazine compounds, including 1,2-oxazines and 1,2-benzoxazines, have importance in organic synthesis for building natural and designed synthetic compounds. They offer versatile applications in medicinal chemistry due to their structural properties and have been used as skeletons for designing biologically active compounds (Sainsbury, 1991).

Piperazine Derivatives

Piperazine derivatives serve as a core in numerous marketed drugs with diverse pharmacological activities, including antipsychotic, antihistamine, antianginal, and antidepressant, among others. Their significance in drug design and the potential for varied therapeutic uses highlight the importance of piperazine structures in developing new therapeutic agents (Rathi, Syed, Shin, & Patel, 2016).

Orientations Futures

The future directions for research into “1’-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” and similar compounds could include further exploration of their pharmacological properties and potential applications in medicine. Additionally, more detailed studies into their synthesis, molecular structure, and chemical reactions could provide valuable insights .

Propriétés

IUPAC Name |

tert-butyl 6-chloro-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4/c1-16(2,3)24-15(22)20-8-6-17(7-9-20)12-10-11(18)4-5-13(12)19-14(21)23-17/h4-5,10H,6-9H2,1-3H3,(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORBJFEDABMATJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)Cl)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30519231 |

Source

|

| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-6-chlorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

CAS RN |

332187-61-8 |

Source

|

| Record name | tert-Butyl 6-chloro-2-oxo-1,2-dihydro-1'H-spiro[3,1-benzoxazine-4,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30519231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

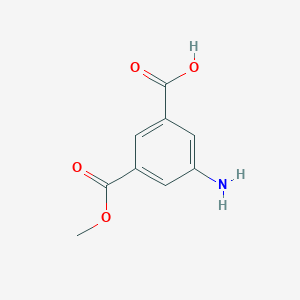

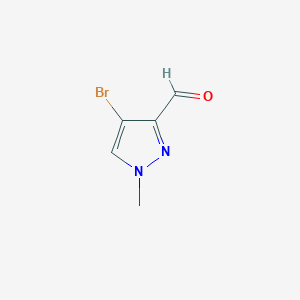

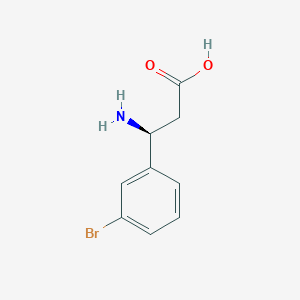

![2-Azabicyclo[2.2.1]heptane](/img/structure/B112407.png)